molecular formula C23H22Cl2N2O3S B6517084 1-(3,4-dichlorobenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899917-84-1

1-(3,4-dichlorobenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B6517084
CAS No.: 899917-84-1
M. Wt: 477.4 g/mol
InChI Key: JUQXLKQRSKCJIG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a structurally complex heterocyclic compound featuring a 1,4-diazaspiro[4.5]dec-3-ene core. Its unique architecture includes a 3,4-dichlorobenzoyl group at position 1 and a 3,5-dimethoxyphenyl substituent at position 3, with a thione (C=S) group at position 2. The spirocyclic structure may enhance conformational rigidity, influencing binding affinity in biological systems or stability in synthetic materials .

Properties

IUPAC Name

(3,4-dichlorophenyl)-[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3S/c1-29-16-10-15(11-17(13-16)30-2)20-22(31)27(23(26-20)8-4-3-5-9-23)21(28)14-6-7-18(24)19(25)12-14/h6-7,10-13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQXLKQRSKCJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Electron-donating groups (e.g., OMe) : The 3,5-dimethoxyphenyl group increases electron density, which may stabilize charge-transfer complexes in materials science applications .
  • Thione vs. Nitroxide derivatives, however, exhibit radical stability for spin-labeling applications .

Spectroscopic and Computational Insights

Studies on analogous compounds highlight trends relevant to the target molecule:

  • UV-Vis Spectroscopy : Compounds with 3,4-dimethoxyphenyl groups (e.g., Ethyl-4-(3,4-dimethoxyphenyl)-...) show absorption maxima near 280–320 nm due to π→π* transitions, influenced by conjugation with electron-donating substituents . The target compound’s dichlorobenzoyl group may redshift this absorption due to enhanced electron withdrawal.
  • IR and Raman Spectroscopy : The thione group (C=S) typically exhibits strong IR stretches at ~1200–1250 cm⁻¹, distinct from ketones (C=O, ~1650–1750 cm⁻¹). Chlorine substituents contribute to characteristic C-Cl vibrations at 550–750 cm⁻¹ .
  • DFT Studies : For related spirocyclic compounds, computational models predict optimized geometries with dihedral angles <10° between aromatic rings, suggesting planar conformations that favor π-stacking interactions .

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